molecular formula C6H9BF5K B13628935 Potassium ((3,3-difluorocyclopentyl)methyl)trifluoroborate

Potassium ((3,3-difluorocyclopentyl)methyl)trifluoroborate

Cat. No.: B13628935
M. Wt: 226.04 g/mol
InChI Key: SFZWDZVRUMTVCN-UHFFFAOYSA-N
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Description

Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF5K

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide typically involves the reaction of 3,3-difluorocyclopentylmethyl bromide with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The boron center in the compound can undergo oxidation and reduction reactions, leading to the formation of various boron-containing products.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopentyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is explored for its potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide exerts its effects involves the interaction of the boron center with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in various chemical reactions also makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler boron-containing compound used in similar coupling reactions.

    3,3-Difluorocyclopentylmethyl bromide: A precursor in the synthesis of potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide.

    Potassium phenyltrifluoroborate: Another boron-containing compound used in organic synthesis.

Uniqueness

Potassium [(3,3-difluorocyclopentyl)methyl]trifluoroboranuide is unique due to the presence of both the cyclopentyl and trifluoroboranuide groups, which impart distinct chemical properties

Properties

Molecular Formula

C6H9BF5K

Molecular Weight

226.04 g/mol

IUPAC Name

potassium;(3,3-difluorocyclopentyl)methyl-trifluoroboranuide

InChI

InChI=1S/C6H9BF5.K/c8-6(9)2-1-5(3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1

InChI Key

SFZWDZVRUMTVCN-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CCC(C1)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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